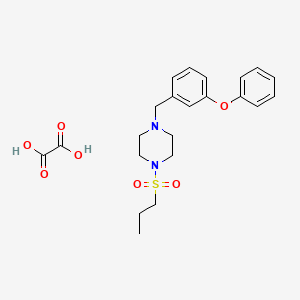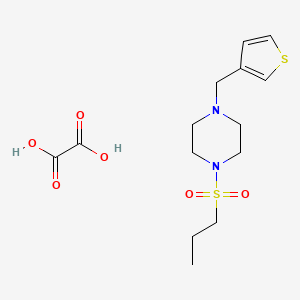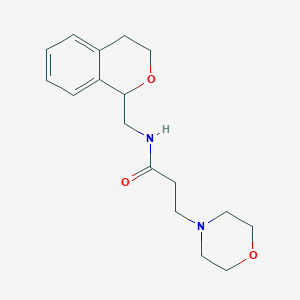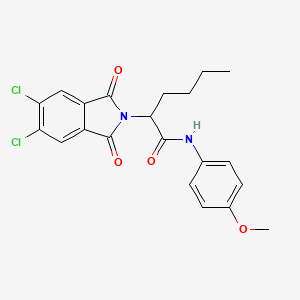![molecular formula C19H14ClN3O4S B3947172 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3947172.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide
描述
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. CORM-3 is a small molecule that can release carbon monoxide (CO) in a controlled manner, which has been shown to have a wide range of biological effects.
作用机制
The mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide is complex and not fully understood. However, it is believed that this compound releases CO in a controlled manner, which can activate a variety of signaling pathways in cells. CO has been shown to have a wide range of biological effects, including anti-inflammatory, anti-apoptotic, and vasodilatory effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including:
- Anti-inflammatory effects: this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in a variety of cell types.
- Anti-apoptotic effects: this compound has been shown to reduce apoptosis in a variety of cell types, including neurons and cancer cells.
- Vasodilatory effects: CO released by this compound has been shown to cause vasodilation in a variety of blood vessels, including the pulmonary arteries and the coronary arteries.
- Antioxidant effects: CO released by this compound has been shown to have antioxidant effects in a variety of cell types.
实验室实验的优点和局限性
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has several advantages for use in lab experiments, including:
- Controlled release of CO: this compound allows for the controlled release of CO, which can be difficult to achieve using other methods.
- Small molecule size: this compound is a small molecule, which allows for easy penetration into cells and tissues.
- Versatility: this compound has a wide range of biological effects and can be used in a variety of experimental settings.
However, there are also some limitations to the use of this compound in lab experiments, including:
- Potential toxicity: CO can be toxic in high concentrations, and the release of CO from this compound must be carefully controlled.
- Limited stability: this compound can be unstable under certain conditions, which can affect its effectiveness in experiments.
未来方向
There are several potential future directions for research on N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, including:
- Further elucidation of the mechanism of action of this compound.
- Development of new CORM molecules with improved properties, such as increased stability or more targeted release of CO.
- Exploration of the potential therapeutic applications of this compound in a variety of diseases and conditions.
- Investigation of the potential use of this compound as a tool for studying the biological effects of CO in cells and tissues.
In conclusion, this compound is a small molecule that can release CO in a controlled manner, and has been extensively studied for its potential therapeutic applications. This compound has a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects, and has several advantages for use in lab experiments. However, there are also some limitations to the use of this compound, and further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
科学研究应用
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. Some of the areas of research include:
- Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in a variety of animal models, including models of arthritis, colitis, and sepsis.
- Anti-cancer effects: this compound has been shown to have anti-cancer effects in a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer.
- Cardiovascular effects: this compound has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving cardiac function.
- Neuroprotective effects: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c1-27-17-9-12-5-3-2-4-11(12)8-14(17)18(24)22-19(28)21-16-7-6-13(23(25)26)10-15(16)20/h2-10H,1H3,(H2,21,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZAQMLNFGAZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3947090.png)
![2,4-dichloro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3947093.png)

![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-fluorobenzamide)](/img/structure/B3947105.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947107.png)
![4-{3-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B3947115.png)
![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)


![3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B3947143.png)

![3-acetyl-1-(2-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3947166.png)
![3-(4-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947182.png)
